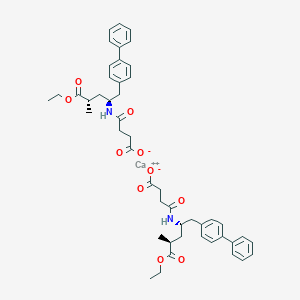
Sacubitril Impurity K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sacubitril Impurity K is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for the treatment of chronic heart failure. This compound is one of the several impurities that need to be controlled and monitored to ensure the quality and safety of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sacubitril Impurity K involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of a biphenyl compound with an amino acid derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and water, and catalysts such as palladium-based compounds .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the impurities, including this compound, during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: Sacubitril Impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various degradation products and intermediates. These products are analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Scientific Research Applications
Sacubitril Impurity K has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods. In biology, it is studied for its potential biological activities and interactions with other biomolecules. In medicine, it is investigated for its role in the safety and efficacy of Sacubitril-containing pharmaceuticals .
Mechanism of Action
The mechanism of action of Sacubitril Impurity K is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and behavior during the synthesis and storage of Sacubitril can provide insights into the stability and degradation pathways of the drug. Understanding these pathways is crucial for ensuring the quality and safety of the final pharmaceutical product .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sacubitril Impurity K include other impurities formed during the synthesis of Sacubitril, such as Sacubitril Impurity A, Sacubitril Impurity B, and Sacubitril Impurity C. These impurities share similar chemical structures and properties but differ in their specific molecular configurations and formation pathways .
Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Its presence and concentration in the final pharmaceutical product can significantly impact the drug’s stability and efficacy. Therefore, it is essential to monitor and control this compound during the manufacturing process to ensure the quality and safety of Sacubitril-containing medications .
Properties
Molecular Formula |
C48H56CaN2O10 |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1 |
InChI Key |
DDLCKLBRBPYKQS-CLVXXQEZSA-L |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















